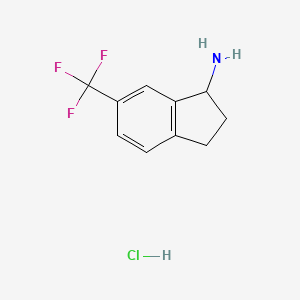
6-Trifluoromethyl-indan-1-ylamine hydrochloride
Übersicht
Beschreibung
6-Trifluoromethyl-indan-1-ylamine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H11ClF3N . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Neurological Research : The drug riluzole, modified with 6-trifluoromethyl-indan-1-ylamine hydrochloride, has been explored for its impact on neuronal NMDA receptors and the neurotransmitter glutamate. This research is significant in understanding the role of such compounds in neurochemistry and potential therapeutic uses (Sokolov et al., 2017).
Organic Synthesis : The compound has been used in the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. This work contributes to the broader field of organic chemistry, particularly in creating new molecular structures with potential applications in various fields (Zanatta et al., 2005).
Alternative Synthesis Methods : Research on alternative synthesis methods for fluorine-containing compounds, like 1-(8-fluoronaphthalen-1-yl)piperazine, has been conducted. This research is crucial for improving the efficiency and scalability of producing such compounds (Zhijian et al., 2007).
Material Science : In the field of material science, the compound has been used in synthesizing iridium complexes with trifluoromethyl-substituted ligands, showing potential applications in organic light-emitting diodes (OLEDs) (Xu et al., 2013).
Environmental Chemistry : The compound has been studied in the context of sorption and degradation of herbicides in soil-water systems. This research is significant for understanding environmental fate and transport of chemicals (Gamerdinger et al., 1991).
Antimicrobial Research : Fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, synthesized using similar compounds, have been evaluated for their antibacterial and antifungal activities. This highlights its potential use in developing new antimicrobial agents (Chundawat et al., 2014).
Fluorescent Probes in Biochemistry : Research involving the synthesis of radiolabeled guanine derivatives for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase demonstrates the use of similar compounds in creating tools for biochemical research (Vaidyanathan et al., 2000).
Polyoxometalate Research : The compound has been used in synthesizing rare-earth substituted arsenotungstate aggregates, contributing to the field of inorganic chemistry and materials science (Li et al., 2016).
Clinical Research : It has been studied as part of an orally active, water-soluble neurokinin-1 receptor antagonist. This research is pivotal in developing new pharmaceuticals (Harrison et al., 2001).
Analytical Chemistry : The compound has been used in the determination of vanadium in silicate rocks and minerals, showing its utility in analytical methodologies (Jeffery & Kerr, 1967).
Investigation of Electrostatic Interactions : It has been involved in the study of electrostatic interactions in polyelectrolyte multilayer films, which is crucial for understanding material properties and interactions at the molecular level (Caruso et al., 1999).
Antiviral Research : Derivatives of the compound have been prepared and tested for antiviral activities, showing its potential in medical applications (Aigami et al., 1976).
Safety and Hazards
The specific safety and hazard information for 6-Trifluoromethyl-indan-1-ylamine hydrochloride is not provided in the search results. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGAPGFAJWBAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-41-9 | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-6-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


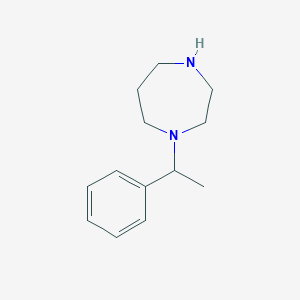

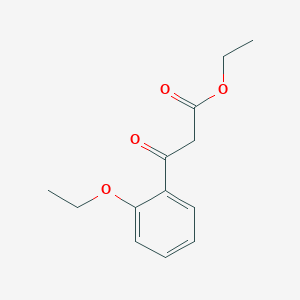



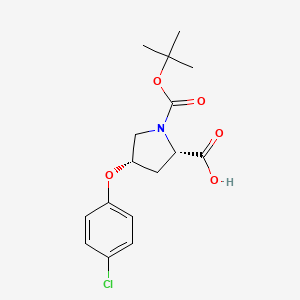



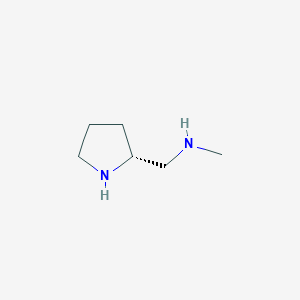


![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)
